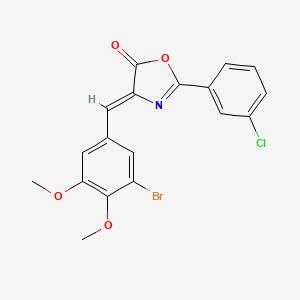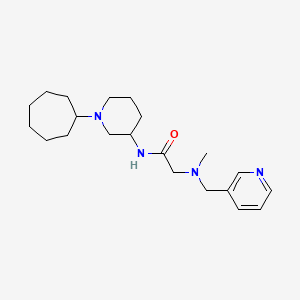
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that belongs to the class of oxazolone derivatives. It has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its biological effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of histone deacetylase, which plays a critical role in the regulation of gene expression. It has also been reported to interact with the GABA-A receptor, which is involved in the modulation of neurotransmitter signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one have been extensively studied in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating various signaling pathways, such as the PI3K/Akt and MAPK pathways. It has also been reported to inhibit the growth of various bacteria and fungi by disrupting their cell membrane integrity. In animal studies, it has been shown to possess anticonvulsant and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one is its versatility in terms of its potential applications in various scientific research areas. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments. It is also relatively unstable and can degrade over time, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for the research on 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one. One potential direction is the development of new derivatives with improved efficacy and safety profiles. Another direction is the investigation of its potential use as a diagnostic tool for various diseases, such as cancer and infectious diseases. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other molecular targets.
Synthesemethoden
The synthesis of 4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one is a multi-step process that involves the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with 3-chlorophenylacetic acid followed by cyclization with urea. The reaction is carried out in the presence of a catalyst, such as triethylamine or pyridine, and an organic solvent, such as dichloromethane or ethanol. The final product is obtained after purification and characterization by various spectroscopic techniques, such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one has shown potential applications in various scientific research areas. In medicinal chemistry, it has been investigated for its anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as an anti-inflammatory, analgesic, and anticonvulsant agent. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, it has been explored for its potential use as a fluorescent probe and as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
(4Z)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO4/c1-23-15-8-10(6-13(19)16(15)24-2)7-14-18(22)25-17(21-14)11-4-3-5-12(20)9-11/h3-9H,1-2H3/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZMFPUSIDRWNZ-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromo-4,5-dimethoxybenzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056213.png)
![1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide](/img/structure/B6056229.png)

![N-[4-(cyanomethyl)phenyl]hexanamide](/img/structure/B6056239.png)
![2,6-dimethyl-4-[(4-morpholinylimino)methyl]phenol](/img/structure/B6056245.png)
![2-hydroxy-3-methoxybenzaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B6056266.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6056274.png)
![2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6056288.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-butenoyl)-3-piperidinyl]piperazine](/img/structure/B6056301.png)

![2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B6056314.png)
![N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6056316.png)
![4-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6056330.png)